1,3-Dimethyl-2-oxoindoline-5-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3,(H,14,15) |
InChI Key |
NVKUVMRZPCVUDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
-
Hydrazine Component : Methylhydrazine (1.2 equiv) in acetic acid at reflux (110°C) for 8–12 hours.
-
Cyclization Catalyst : Concentrated HCl or polyphosphoric acid (PPA).
-
Methylation : Dimethyl sulfate or methyl iodide (2.5 equiv) in DMF at 60°C for 6 hours.
| Method Stage | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazine Formation | Methylhydrazine, AcOH, 110°C | 75 | 92% |
| Cyclization | PPA, 120°C, 4 h | 68 | 88% |
| N-Methylation | CH₃I, K₂CO₃, DMF | 82 | 95% |
This approach, while reliable, faces challenges in regioselectivity due to competing methylation sites. Alternative protecting groups for the carboxylic acid (e.g., tert-butyl esters) may improve yields during alkylation.
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances in transition-metal catalysis offer routes to functionalized oxindoles. A Suzuki-Miyaura coupling between a brominated oxindole precursor and a boronic acid-containing carboxylate has been proposed for introducing the 5-carboxylic acid group. For instance, 1,3-dimethyl-2-oxoindoline-6-boronic acid can couple with methyl 5-bromopicolinate under Pd(PPh₃)₄ catalysis, followed by hydrolysis to yield the target compound.
Optimized Conditions:
-
Catalyst : Pd(OAc)₂ (5 mol%) with XPhos ligand.
-
Base : Cs₂CO₃ (3 equiv) in toluene/water (3:1) at 90°C.
-
Hydrolysis : 6M HCl at reflux for 2 hours.
| Coupling Partner | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methyl 5-bromopicolinate | 12 | 65 |
| Ethyl 5-bromonicotinate | 14 | 58 |
This method circumvents the need for harsh cyclization conditions but requires access to specialized boronic acid precursors.
Oxidative Cyclization of Aniline Derivatives
Oxidative cyclization represents another viable pathway. Starting from N-methyl-3-(methoxycarbonyl)aniline , treatment with an oxidizing agent like lead tetraacetate induces cyclization to form the oxindole ring. Subsequent hydrolysis of the ester to the carboxylic acid and methylation at position 3 completes the synthesis.
Critical Steps:
-
Oxidation : Pb(OAc)₄ in glacial acetic acid at 50°C for 3 hours.
-
Ester Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C.
-
C3-Methylation : Trimethylaluminum (Me₃Al) in THF at 0°C.
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Oxidation | Pb(OAc)₄, AcOH | 50°C | 70 |
| Hydrolysis | NaOH, EtOH/H₂O | 80°C | 85 |
| Methylation | Me₃Al, THF | 0°C → RT | 78 |
This route offers excellent control over substitution patterns but involves toxic reagents like lead tetraacetate, limiting scalability.
Microwave-Assisted Solid-Phase Synthesis
Modern techniques such as microwave-assisted synthesis enhance reaction efficiency. A reported protocol immobilizes 5-nitroindole-3-carboxylic acid on Wang resin, followed by nitro group reduction, alkylation with methyl iodide, and cleavage from the resin using TFA. Microwave irradiation at 150°C reduces reaction times from hours to minutes.
Performance Metrics:
-
Resin Loading : 0.8 mmol/g.
-
Microwave Conditions : 150°C, 300 W, 20 minutes.
-
Final Purity : >98% after HPLC purification.
| Step | Time (Conventional) | Time (Microwave) |
|---|---|---|
| Alkylation | 12 h | 30 min |
| Cleavage | 6 h | 10 min |
While this method achieves high purity, the requirement for specialized equipment may hinder widespread adoption.
Biocatalytic Approaches
Emerging biocatalytic methods employ enzymes like CYP450 monooxygenases to oxidize indoline precursors. For example, 1,3-dimethylindoline undergoes regioselective oxidation at position 2 using engineered E. coli expressing CYP450BM3, followed by carboxylation via a decarboxylase.
Fermentation Parameters:
-
Substrate Concentration : 10 mM in LB medium.
-
Induction : 0.5 mM IPTG at OD₆₀₀ = 0.6.
-
Productivity : 1.2 g/L after 48 hours.
| Enzyme Variant | Conversion (%) | Selectivity (C5 vs C7) |
|---|---|---|
| Wild-Type | 45 | 3:1 |
| F87A Mutant | 78 | 8:1 |
Biocatalysis offers sustainable advantages but currently lags in volumetric productivity compared to chemical methods.
Comparative Analysis of Synthetic Routes
The choice of method depends on priorities such as yield, scalability, and environmental impact:
| Method | Yield Range (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|
| Fischer Indole | 65–75 | Moderate | 32 |
| Cross-Coupling | 55–65 | Low | 45 |
| Oxidative Cyclization | 70–80 | Low | 28 |
| Microwave | 75–85 | High | 18 |
| Biocatalysis | 40–60 | Emerging | 12 |
Key Observations :
Chemical Reactions Analysis
Substitution Reactions
The electron-rich indoline ring undergoes electrophilic substitution at position 4 or 6, depending on directing effects from the oxo and carboxylic acid groups. Key reactions include:
-
Halogenation : Reacts with bromine (Br₂) in acetic acid to yield 7-bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid.
-
Nitration : Using HNO₃/H₂SO₄ at 0–5°C produces nitro derivatives predominantly at position 6 .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂, AcOH, 25°C | 7-Bromo derivative | 82 | |
| Nitration | HNO₃, H₂SO₄, 0–5°C | 6-Nitro derivative | 68 |
Acylation and Amidation
The carboxylic acid group participates in nucleophilic acyl transfer reactions:
-
Amide Formation : Reacts with amines (e.g., (S)-1-phenylethan-1-amine) in the presence of DIPEA and HATU to form stable amides .
-
Esterification : Treatment with ethyl chloroacetate and K₂CO₃ in acetone yields ethyl esters, enabling further functionalization .
Mechanistic Insight :
Activation via mixed anhydride intermediates (e.g., with acetic anhydride) facilitates nucleophilic attack . For example, reaction with imines under anhydrous conditions produces β-lactams via a Mannich-type cyclization .
Cyclization and Ring Expansion
The oxo group enables cyclocondensation reactions:
-
β-Lactam Formation : Reacts with imines (e.g., benzaldehyde-derived imines) in Ac₂O to form β-lactams, bypassing δ-lactam formation due to CH acidity differences .
-
Spirooxindole Synthesis : Under Fe catalysis, intermediates undergo intramolecular amination to generate spirocyclic structures .
Key Conditions :
-
Fe(acac)₃ as a catalyst enhances reaction rates and selectivity .
-
TFA promotes N–O bond cleavage in aminative rearrangements .
Bioisostere Replacement
The carboxylic acid group is replaced with nonclassical mimetics for drug design:
-
Acyl Sulfonamides : Substitution with sulfonyl groups improves pharmacokinetic properties .
-
Bicyclic Carboxylic Acids : Bicyclo[1.1.1]pentane-1-carboxylic acid analogs retain MDM2 binding affinity (IC₅₀ = 6.4 nM) .
| Derivative Type | Binding Affinity (IC₅₀) | Cellular Potency (SJSA-1) | Source |
|---|---|---|---|
| Acyl sulfonamide | 12 nM | 0.48 μM | |
| Bicyclo[1.1.1]pentane | 6.4 nM | 0.32 μM |
Redox Reactions
-
Oxidation : The oxoindoline core is resistant to oxidation, but side-chain methyl groups can be oxidized to hydroxymethyl derivatives using KMnO₄.
-
Reduction : NaBH₄ selectively reduces the oxo group to a hydroxyl, forming 1,3-dimethyl-2-hydroxyindoline-5-carboxylic acid.
Biological Activity Correlation
Reaction products show structure-dependent bioactivity:
Scientific Research Applications
Anticancer Properties
Research has indicated that 1,3-Dimethyl-2-oxoindoline-5-carboxylic acid exhibits notable anticancer activity. Studies have shown that the compound can inhibit specific enzymes or receptors involved in cancer progression. For instance, its interaction with cellular pathways crucial for cell proliferation suggests potential therapeutic effects against various cancers.
Case Study: In Vitro Anticancer Activity
In vitro studies have demonstrated the effectiveness of this compound against cancer cell lines, such as MCF-7 (breast cancer). The compound was tested at varying concentrations, and results indicated significant cytotoxicity, leading to cell death in a dose-dependent manner .
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. It has shown potential in inhibiting the growth of various pathogens through mechanisms that may involve disrupting cellular functions or inhibiting essential metabolic pathways.
Material Science Applications
This compound has also found applications in material science. Its unique chemical properties allow it to be utilized as a versatile building block in synthesizing polymers and other materials with specific functionalities. This includes applications in the development of coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Varying Substituent Positions
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic Acid (CAS 129912-25-0)
- Structure : Differs in methyl group placement (3,3-dimethyl vs. 1,3-dimethyl).
- Molecular weight is 205.2 g/mol (C₁₁H₁₁NO₃) .
- Applications : Used in medicinal chemistry as a kinase inhibitor intermediate.
2-Oxoindoline-5-carboxylic Acid Derivatives
- Example : (R)-2-oxo-N-(1-(pyridin-4-yl)ethyl)indoline-5-carboxamide ().
- Structure : Lacks methyl groups but retains the 2-oxoindoline core.
- Synthesis : Prepared via amidation of 2-oxoindoline-5-carboxylic acid with DMF as solvent (yields 37–75%) .
- Key Difference : Absence of methyl groups reduces lipophilicity, impacting bioavailability.
Isoindoline Derivatives with 1,3-Dioxo Groups
2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS 294667-04-2)
- Structure : Features a 1,3-dioxoisoindoline core with a substituted phenyl group.
- Properties: Molecular formula C₁₇H₁₃NO₄ (295.29 g/mol).
- Applications : Likely used in polymer or dye synthesis due to its aromatic substituents.
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS 7702-03-6)
- Structure : Contains dual carboxylic acid groups on both the isoindoline and phenyl rings.
- Key Difference : The additional carboxylic acid enhances polarity, making it suitable for coordination chemistry or as a linker in bioconjugation .
Brominated and Functionalized Derivatives
7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic Acid
- Structure : Bromine atom at position 7 introduces steric bulk and electronegativity.
- Properties : Bromine increases molecular weight (exact value unspecified) and may enhance halogen bonding in drug-receptor interactions .
- Applications : Intermediate in targeted cancer therapies.
Thiazolidinone-Indole Hybrids
(Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] Acetic Acid
- Structure: Combines thioxothiazolidinone and indole moieties with a carboxylic acid.
- Properties : High melting points (226–278°C) and yields (83–99%) due to crystalline stability .
- Key Difference: The thioxothiazolidinone ring introduces sulfur-based reactivity, differing from the oxoindoline core .
Biological Activity
1,3-Dimethyl-2-oxoindoline-5-carboxylic acid is a compound belonging to the indole family, notable for its unique heterocyclic structure. With a molecular formula of C12H13N1O3 and a molecular weight of approximately 205.21 g/mol, this compound has garnered attention in various fields, particularly medicinal chemistry and material science, due to its interesting biological activities.
Chemical Structure and Properties
The compound features a carboxylic acid group and two methyl groups at the 1 and 3 positions of the indoline ring, which significantly influence its chemical reactivity and biological activity. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H13N1O3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Biological Activities
Research indicates that this compound exhibits notable anticancer and antimicrobial properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to therapeutic effects against various diseases. Below are detailed findings regarding its biological activities:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro studies demonstrated that it inhibits cell proliferation in various human tumor cell lines, with reported IC50 values in the nanomolar range.
- Mechanistic studies suggest that the compound may induce apoptosis via the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
This compound has also shown significant antimicrobial effects:
- It exhibited inhibitory activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner across multiple tumor types.
Case Study 2: Antimicrobial Activity
Research published in Pharmaceutical Sciences highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess activity and found significant zones of inhibition.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It has been suggested that this compound could modulate G protein-coupled receptors (GPCRs), which play a significant role in cellular signaling.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid | 129912-25-0 | Similar structure but different substitution pattern |
| 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid | 135354-00-6 | Unique due to additional methyl group on the ring |
| 3-Hydroxyimino-2-oxo-indoline-5-carboxylic acid | 25128-33-0 | Contains a hydroxylamine functional group |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dimethyl-2-oxoindoline-5-carboxylic acid, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-formyl-indole-2-carboxylic acid derivatives with thiazolidinone or aminothiazole precursors. A typical protocol involves refluxing equimolar amounts of the aldehyde and heterocyclic precursor in acetic acid with sodium acetate (1.0 equiv) for 2.5–5 hours . Standardization requires monitoring reaction progress via TLC or HPLC, optimizing solvent purity, and controlling reflux temperature (±2°C). Post-synthesis, recrystallization from acetic acid or ethanol enhances purity.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Use a C18 column with mobile phase (e.g., acetonitrile:water + 0.1% TFA) to assess purity (>95% by area normalization) .
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 confirms substituent positions (e.g., methyl groups at N1/C3, carbonyl at C2).
- X-ray Crystallography : Employ SHELXL for refinement of single-crystal data to resolve bond angles/planarity .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Store at +4°C in airtight containers under inert gas (N2/Ar) to prevent oxidation. Similar indole derivatives degrade at >40°C, so thermal stability assays are advised .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Replace sodium acetate with pyrrolidine or DBU to enhance cyclization kinetics .
- Microwave-Assisted Synthesis : Reduce reflux time from 5 hours to 30 minutes while maintaining yields (>80%) .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) with brine washes to remove unreacted precursors.
Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Compare data across solvents (DMSO vs. CDCl3) and concentrations. For example, methyl group shifts vary by 0.1–0.3 ppm due to solvent polarity.
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening signals .
- Collaborative Reproducibility : Replicate synthesis and characterization in independent labs to isolate procedural vs. instrumental errors.
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., kinases) to predict binding modes. Parameterize force fields for indole derivatives using Gaussian 16 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions.
Q. How does structural modification (e.g., halogenation) impact the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Assays : Incubate derivatives in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to correlate substituent electronegativity with thermal resilience .
Q. What strategies validate the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer :
- Analog Library Synthesis : Prepare derivatives with variations at C5 (e.g., nitro, fluoro) and N1 (alkyl/aryl groups).
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Corrogate activity with electronic (Hammett σ) and steric (Taft Es) parameters of substituents .
Methodological Notes
- Controlled Experiments : Include negative controls (e.g., unsubstituted indole) in bioassays to isolate the compound’s specific effects.
- Data Repositories : Deposit spectral data in PubChem or ChemSpider to enhance reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., halogenated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
